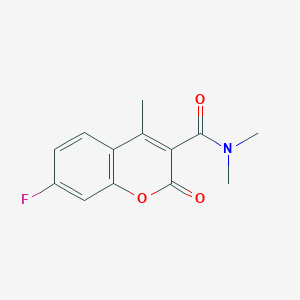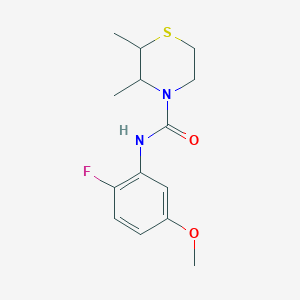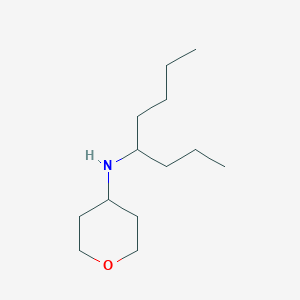![molecular formula C14H17NO3 B7630656 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid](/img/structure/B7630656.png)
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid, also known as CBPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBPP is a derivative of propanoic acid, which is commonly used in the synthesis of various drugs and chemicals. In
Wirkmechanismus
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and tumor growth. By inhibiting COX-2, 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid reduces the production of prostaglandins, which are known to promote inflammation and tumor growth.
Biochemical and Physiological Effects:
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid in lab experiments is its specificity for COX-2 inhibition, which reduces the risk of off-target effects. However, 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid is also known to have poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential directions for future research on 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid. One area of interest is the development of more efficient synthesis methods for 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid, which could improve its availability for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid in various disease models, as well as its safety and toxicity profiles. Finally, research could be focused on the development of 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid derivatives with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid involves the reaction of 4-(cyclobutanecarbonylamino)benzoic acid with 3-bromopropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation and esterification reaction, resulting in the formation of 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3-[4-(cyclobutanecarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17)9-6-10-4-7-12(8-5-10)15-14(18)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSMXNIEYHSCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7630608.png)
![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)


![4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7630646.png)
![1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea](/img/structure/B7630653.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(5-ethyl-4-methylfuran-2-yl)methanone](/img/structure/B7630667.png)

![1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630680.png)